- Preparation method of 2-formyl-4-fluorophenylboronic acid pinacol ester for boron-containing bactericide/herbicide or phenanthridinium alkaloid, China, , ,
Cas no 943310-52-9 (5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde)

943310-52-9 structure
Product Name:5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
CAS No:943310-52-9
Molecular Formula:C13H16BFO3
Molecular Weight:250.073747634888
CID:3032312
PubChem ID:59420279
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Properties
Names and Identifiers
-
- 4-氟-2-醛基苯硼酸频呢醇酯
- 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 4-Fluoro-2-formylphenylboronic acid pinacol ester
- 4-Fluoro-2-formylbenzeneboronic acid pinacol ester
- N10678
- (4-FLUORO-2-FORMYLPHENYL)BORONIC ACID PINACOL ESTER
- 5-fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde
- 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (ACI)
- 5-Fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzaldehyde
- EN300-12599310
- AKOS028114857
- DB-100340
- SCHEMBL137873
- MFCD18731000
- CS-16359
- Z2049760593
- STGVEURXAACTES-UHFFFAOYSA-N
- 5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- CS-0096064
- 943310-52-9
-
- InChIKey: STGVEURXAACTES-UHFFFAOYSA-N
- Inchi: 1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-8H,1-4H3
- SMILES: FC1C=CC(B2OC(C)(C)C(C)(C)O2)=C(C=O)C=1
Computed Properties
- Exact Mass: 250.1176527g/mol
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Rotatable Bond Count: 2
- Monoisotopic Mass: 250.1176527g/mol
- Heavy Atom Count: 18
- Complexity: 316
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Topological Polar Surface Area: 35.5
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01KL64-100mg |
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 98% | 100mg |
$6.00 | 2024-04-19 | |
Aaron | AR01KLEG-100mg |
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 98% | 100mg |
$6.00 | 2025-02-12 | |
abcr | AB594982-250mg |
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde; . |
943310-52-9 | 250mg |
€81.90 | 2024-07-24 | ||
Ambeed | A459770-100mg |
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 98% | 100mg |
$12.0 | ||
Chemenu | CM219272-1g |
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 95+% | 1g |
$645 | 2021-08-04 | |
Crysdot LLC | CD12003875-1g |
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 97% | 1g |
$688 | ||
Enamine | EN300-12599310-0.05g |
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 95% | 0.05g |
$64.0 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62104-250mg |
4-Fluoro-2-formylbenzeneboronic acid pinacol ester, 96% |
943310-52-9 | 96% | 250mg |
¥2670.00 | 2023-02-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1166704-100mg |
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 98% | 100mg |
¥55.00 | 2024-04-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MQ712-50mg |
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 98% | 50mg |
126.0CNY |
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: 1,1-Dimethylethyl 4-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ; rt → 105 °C; 16 h, 100 - 105 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide , Water ; rt → 100 °C; 16 h, 100 °C
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- Preparation method of antifungal drug tavaborole, China, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,2-Dimethoxyethane ; 2 h, rt → 80 °C
Reference
- Preparation of boron containing fungicides and their use in compositions and methods for the control and/or prevention of microbial infection in plants, World Intellectual Property Organization, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: tert-Butylamine Solvents: Dichloromethane ; 4 h, rt
1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C
1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C
Reference
- Formal Ir-Catalyzed Ligand-Enabled Ortho and Meta Borylation of Aromatic Aldehydes via in Situ-Generated IminesJournal of the American Chemical Society, 2016, 138(1), 84-87,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 36 h, 80 °C
Reference
- Copper-Catalyzed Annulation: A Method for the Systematic Synthesis of Phenanthridinium BromideOrganic Letters, 2016, 18(5), 1154-1157,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 16 h, 100 °C
Reference
- Preparation of 4,5-dihydro-1H-pyrazole derivatives as cholesterol 24 hydroxylase inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Solvents: Benzene ; 14 h, reflux
Reference
- 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaboroles and their use as herbicides, World Intellectual Property Organization, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ; 2 h, rt
Reference
- Stereodivergent Access to [6.7]-Fused N-Heterocycles Bearing 1,3-Nonadjacent Stereogenic Centers by Pd-Catalyzed [4 + 2] AnnulationsOrganic Letters, 2023, 25(10), 1661-1666,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, 90 °C
Reference
- Discovery of 3-aryl substituted benzoxaboroles as broad-spectrum inhibitors of serine- and metallo-β-lactamasesBioorganic & Medicinal Chemistry Letters, 2021, 41,,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 16 h, 110 °C
Reference
- Imidazole-containing fused tricyclic compounds as IDO1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 80 °C; overnight, 80 °C
Reference
- Preparation of heteroaryl antagonists of prostaglandin D2 receptors, World Intellectual Property Organization, , ,
Synthetic Circuit 12
Reaction Conditions
Reference
- Preparation of boron-containing small molecules and nucleosides for treating fungal infections, World Intellectual Property Organization, , ,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: tert-Butylamine Solvents: Dichloromethane ; 4 h, rt
1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C
1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C
Reference
- ortho- and meta-Selective C-H Activation and Borylation of Aromatic Aldehydes via in situ Generated IminesSynlett, 2016, 27(14), 2043-2050,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: tert-Butylamine Solvents: 1,2-Dichloroethane ; 4 h, 70 °C
1.2 Reagents: 2,6-Lutidine , Boron tribromide Solvents: Dichloromethane , 1,2-Dichloroethane ; rt; 4 h, rt
1.3 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ; 2 h, rt
1.2 Reagents: 2,6-Lutidine , Boron tribromide Solvents: Dichloromethane , 1,2-Dichloroethane ; rt; 4 h, rt
1.3 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ; 2 h, rt
Reference
- Transient Imine as a Directing Group for the Metal-Free o-C-H Borylation of BenzaldehydesJournal of the American Chemical Society, 2021, 143(7), 2920-2929,
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Raw materials
- 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 4-fluoro-2-formylbenzoate
- 3-Fluorobenzaldehyde
- 2-Bromo-4-fluorobenzaldehyde
- Bis(pinacolato)diborane
- 2,3-Dimethylbutane-2,3-diol
- (4-Fluoro-2-formylphenyl)boronic acid
- 2-Bromo-5-fluorobenzaldehyde
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Preparation Products
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Related Literature
-
Yangwen Zhang,Jize Wang,Xue Liu,Wangnan Li,Fuzhi Huang,Yong Peng,Jie Zhong,Zhiliang Ku RSC Adv., 2017,7, 48958-48961
-
Niranjan Kumar,Roman S. Pleshkov,B. S. Prathibha,Vladimir N. Polkovnikov,Nikolay I. Chkhalo Phys. Chem. Chem. Phys., 2023,25, 1205-1213
-
5. Back matter
-
Bani Kanta Sarma Phys. Chem. Chem. Phys., 2020,22, 26669-26681
-
Xiaoming Liu,Yan Chen,Cheng Ma,Seungho Yu,Asma Sharafi,Hui Wang,Ke An,Jeff Sakamoto,Yongqiang Cheng,Miaofang Chi Energy Environ. Sci., 2019,12, 945-951
-
Michelle M. Makhoul-Mansour,Joyce B. El-Beyrouthy,Hope L. Mumme,Eric C. Freeman Soft Matter, 2019,15, 8718-8727
-
9. Facile ACQ-to-AIE transformation via diphenylphosphine (DPP) modification with versatile properties†Fangjun Ye,Chengzhen Shen,Jianxin Guan,Yiming Liu,Xiaoge Wang,Jingtian Wang,Ming Cong,Weibin Wang,Ting Zhang,Bo Zou,Junrong Zheng,Yuguo Ma J. Mater. Chem. C, 2022,10, 3560-3566
943310-52-9 (5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde) Related Products
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- 499-08-1(3-Fluoro-5-nitrotoluene)
- 91-68-9(3-Diethylaminophenol)
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